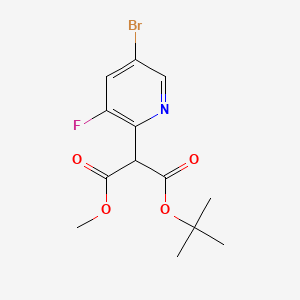
1-Tert-butyl 3-methyl 2-(5-bromo-3-fluoropyridin-2-yl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dimethylethyl) 3-methyl 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioate is a complex organic compound with a unique structure that includes a pyridine ring substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dimethylethyl) 3-methyl 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioate typically involves multi-step organic reactions. One common method involves the esterification of 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioic acid with tert-butyl alcohol and methanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-(1,1-Dimethylethyl) 3-methyl 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
1-(1,1-Dimethylethyl) 3-methyl 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Dimethylethyl) 3-methyl 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the pyridine ring can form strong interactions with enzymes or receptors, leading to changes in their activity. The ester groups can also undergo hydrolysis, releasing active carboxylic acids that can further interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3,5-di-tert-butylbenzene: Similar in structure but lacks the pyridine ring and fluorine atom.
3,5-Di-tert-butylbenzyl bromide: Contains similar tert-butyl groups but differs in the position and type of substituents on the aromatic ring.
Uniqueness
1-(1,1-Dimethylethyl) 3-methyl 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioate is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical and biological properties. This combination of substituents is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Propiedades
Fórmula molecular |
C13H15BrFNO4 |
|---|---|
Peso molecular |
348.16 g/mol |
Nombre IUPAC |
3-O-tert-butyl 1-O-methyl 2-(5-bromo-3-fluoropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C13H15BrFNO4/c1-13(2,3)20-12(18)9(11(17)19-4)10-8(15)5-7(14)6-16-10/h5-6,9H,1-4H3 |
Clave InChI |
XVAFJAWDCSXJNK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C1=C(C=C(C=N1)Br)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















